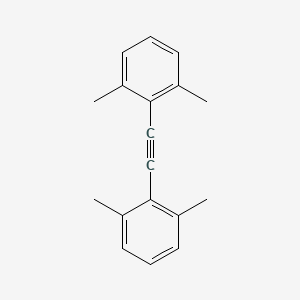

Bis(2,6-dimethylphenyl)ethyne

Description

Contextualizing Aryl-Substituted Alkynes within Advanced Organic and Organometallic Chemistry

Aryl-substituted alkynes, a class of organic compounds characterized by at least one aryl group directly attached to an alkyne functionality, are fundamental building blocks in advanced organic and organometallic chemistry. Their utility stems from the rich reactivity of the carbon-carbon triple bond, which can participate in a wide array of chemical transformations. These include cycloaddition reactions, such as the Diels-Alder and Huisgen 1,3-dipolar cycloadditions, as well as transition metal-catalyzed processes like Sonogashira coupling, hydroalkynylation, and alkyne metathesis. nih.govrsc.org

The electronic properties of the aryl substituents can significantly influence the reactivity of the alkyne. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electron density of the triple bond, thereby affecting its susceptibility to nucleophilic or electrophilic attack. This tunability allows for the fine-tuning of reaction conditions and the synthesis of a diverse range of complex molecular architectures. rsc.org In organometallic chemistry, aryl-substituted alkynes serve as versatile ligands for transition metals, forming stable π-complexes that are key intermediates in many catalytic cycles. researchgate.net The interaction between the metal center and the alkyne can activate the triple bond, facilitating transformations that would otherwise be difficult to achieve.

The Strategic Significance of Sterically Encumbered Aryl Groups in Molecular Design

The incorporation of sterically encumbered aryl groups, such as the 2,6-dimethylphenyl group found in Bis(2,6-dimethylphenyl)ethyne, is a powerful strategy in molecular design. These bulky substituents exert significant steric hindrance around the reactive center of a molecule, which can be leveraged to control reaction pathways and stabilize reactive species.

In catalysis, for instance, bulky ligands are often employed to create a specific coordination environment around a metal center, influencing the selectivity of the catalytic reaction. The steric bulk can control the approach of substrates to the active site, leading to high regioselectivity and stereoselectivity. nih.gov For example, the use of sterically hindered aryl groups can prevent undesired side reactions, such as the formation of oligomers or polymers in certain catalytic processes. nih.gov Furthermore, the steric shielding provided by these groups can enhance the stability of the resulting molecules by preventing intermolecular interactions and decomposition pathways. This is particularly important in the isolation and characterization of otherwise transient or highly reactive compounds. The controlled spatial arrangement enforced by bulky aryl groups is also crucial in the construction of molecules with specific three-dimensional structures, such as molecular helicenes and other complex topologies. researchgate.net

Overview of this compound as a Key Molecular Scaffold for Fundamental and Applied Research

This compound serves as a key molecular scaffold in both fundamental and applied research due to the combination of its rigid linear geometry and the steric protection afforded by the flanking 2,6-dimethylphenyl groups. This unique structure makes it a valuable building block for the synthesis of more complex molecules and materials with tailored properties.

In fundamental research, it is used to study the effects of steric hindrance on chemical reactivity and molecular conformation. Its synthesis has been achieved through methods such as the tandem Sonogashira/decarboxylation reaction of aryl chlorides with propiolic acid. rsc.org The compound has also been observed as a byproduct in certain reactions, such as in the synthesis of molybdenum alkylidyne complexes, highlighting its thermodynamic stability. nih.govmpg.de

In applied research, derivatives of this compound and related sterically hindered diarylalkynes are being explored for their potential in materials science. For example, diarylethyne linkers are used to construct multiporphyrin arrays, where the torsional angle between the porphyrin and the linker, influenced by steric hindrance, can tune the electronic communication between the macrocycles. acs.org While direct applications of this compound are still emerging, its role as a model compound and a structural motif in more complex systems underscores its importance in the ongoing development of new functional molecules and materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H18 | rsc.org |

| Appearance | White solid | rsc.org |

| Melting Point | 114–116 °C | rsc.org |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.07–7.18 (m, 6H), 2.57 (s, 12H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.1, 127.7, 126.8, 123.7, 95.8, 21.64 | rsc.org |

Properties

CAS No. |

919988-13-9 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

2-[2-(2,6-dimethylphenyl)ethynyl]-1,3-dimethylbenzene |

InChI |

InChI=1S/C18H18/c1-13-7-5-8-14(2)17(13)11-12-18-15(3)9-6-10-16(18)4/h5-10H,1-4H3 |

InChI Key |

UAHHACIBZVDQAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C#CC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,6 Dimethylphenyl Ethyne and Its Analogues

Direct Alkyne Coupling Strategies

The most direct methods for constructing the diarylalkyne framework involve the formation of the central carbon-carbon triple bond through coupling reactions. Palladium- and copper-catalyzed processes are the most prominent among these strategies.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The synthesis of unsymmetrical diarylacetylenes, which are analogues of Bis(2,6-dimethylphenyl)ethyne, has been successfully achieved using a one-pot Sonogashira/deacetonation/Sonogashira cross-coupling sequence. rsc.org

A key challenge in the synthesis of this compound and its analogues is the steric hindrance imposed by the two methyl groups on the phenyl rings. These bulky substituents can significantly impact the efficiency of the cross-coupling reaction. Nevertheless, successful syntheses have been reported. For instance, the coupling of a sterically hindered aryl chloride with an alkyne has been demonstrated to produce a related diarylalkyne in good yield. rsc.org

The reaction conditions for the Sonogashira coupling can be tailored to accommodate sterically demanding substrates. Key parameters that are often optimized include the choice of palladium catalyst and ligand, the copper source, the base, the solvent, and the reaction temperature.

Table 1: Synthesis of a this compound Analogue via Sonogashira Coupling rsc.org

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-dimethylchlorobenzene | 4-ethynylbenzaldehyde | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 120 | 24 | 92 |

This table presents data for the synthesis of a closely related unsymmetrical diarylalkyne, 4-(2-(2,6-Dimethylphenyl)ethynyl)benzaldehyde, which demonstrates the feasibility of the Sonogashira coupling for sterically hindered substrates.

Copper-Mediated Alkyne Homocoupling and Cross-Coupling Approaches

Copper-mediated oxidative coupling of terminal alkynes, such as the Glaser, Eglinton, and Hay couplings, provides a direct route to symmetrical diarylalkynes like this compound. nih.govorganic-chemistry.orgrsc.org These reactions involve the dimerization of a terminal alkyne in the presence of a copper salt and an oxidant. nih.govorganic-chemistry.org

The Glaser coupling is one of the oldest methods for alkyne homocoupling and typically uses a copper(I) salt, such as CuCl, in the presence of an oxidant like air or oxygen and a base, often in an aqueous or alcoholic medium. nih.gov The Eglinton reaction is a modification that employs a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine. rsc.org The Hay coupling , a catalytic version of the Glaser coupling, utilizes a copper(I) catalyst with a chelating diamine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and air as the oxidant. nih.govorganic-chemistry.org The copper-TMEDA complex is soluble in a wider range of organic solvents, enhancing the versatility of this method. organic-chemistry.org

For the synthesis of this compound, the Hay coupling of 2-ethynyl-1,3-dimethylbenzene (B1626383) would be a suitable approach. The reaction conditions would need to be optimized to overcome the steric hindrance of the 2,6-dimethylphenyl group.

Table 2: Representative Conditions for Copper-Mediated Homocoupling of Terminal Alkynes

| Coupling Method | Copper Source | Oxidant | Base/Ligand | Solvent |

| Glaser Coupling | CuCl | Air/O₂ | Ammonia/Amine | Water/Alcohol |

| Eglinton Reaction | Cu(OAc)₂ | - | Pyridine | Pyridine |

| Hay Coupling | CuCl | Air/O₂ | TMEDA | Various Organic Solvents |

Stereoselective and Regioselective Synthesis of Precursors and Related Compounds

The successful synthesis of this compound relies on the availability of key precursors, namely 2-bromo-1,3-dimethylbenzene and 2-ethynyl-1,3-dimethylbenzene. The synthesis of these precursors must be carefully controlled to ensure the correct regiochemistry.

The synthesis of 2-bromo-1,3-dimethylbenzene can be achieved through the electrophilic bromination of m-xylene. The directing effects of the two methyl groups favor bromination at the 4- and 6-positions (ortho and para to both methyl groups) and the 2-position (ortho to both methyl groups). Careful control of reaction conditions, such as temperature and catalyst, is necessary to achieve regioselectivity for the desired 2-bromo isomer. biosynth.comnih.gov An alternative route involves the Sandmeyer reaction of 2,6-dimethylaniline (B139824), which provides a more direct and regioselective synthesis of 2-bromo-1,3-dimethylbenzene. chemicalbook.com In this method, the amino group of 2,6-dimethylaniline is diazotized and subsequently displaced by bromide using a copper(I) bromide catalyst. chemicalbook.com

The preparation of 2-ethynyl-1,3-dimethylbenzene can be approached in several ways. One common method involves the Sonogashira coupling of 2-bromo-1,3-dimethylbenzene with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection. Another route starts from 2',6'-dimethylacetophenone. biosynth.com This ketone can be converted to the corresponding terminal alkyne through a variety of methods, such as reaction with phosphorus pentachloride to form a vinyl chloride, followed by elimination, or via the Corey-Fuchs reaction.

Due to the achiral nature of the target molecule and its precursors, stereoselectivity is not a primary concern in the synthesis of this compound itself. However, the principles of stereoselective synthesis would be relevant for the preparation of chiral analogues.

High Resolution Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Bis(2,6-dimethylphenyl)ethyne and its Co-crystals/Complexes

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. While a complete crystallographic analysis for the parent this compound is not widely available in public databases, extensive studies on closely related compounds containing the bis(2,6-dimethylphenyl) moiety offer substantial insight into its expected structural parameters.

In analogous structures, such as N,N′-Bis(2,6-dimethylphenyl)ethylene-1,2-diamine, the dihedral angle, which describes the twist between the phenyl rings and the central linker, is significant. nih.gov For this compound, it is expected that the two xylyl rings will be twisted significantly out of the plane of the C-C≡C-C backbone. In a related structure, the dihedral angle between the two benzene (B151609) rings and the central Si–N–C=C–N–Si fragment is reported to be a near-perpendicular 89.9(1)°. nih.gov This orthogonal arrangement minimizes the steric repulsion between the ortho-methyl groups and the π-system of the ethyne (B1235809) bond. Theoretical calculations on similar systems, like a 2,6-dimethylphenyl group attached to a naphthalene (B1677914) backbone, also predict an equilibrium torsional angle of 90°.

The central C≡C triple bond is expected to have a bond length typical for a disubstituted alkyne, approximately 1.20 Å. The C(aryl)−C(alkyne) single bonds would be shorter than a typical C-C single bond due to the sp-hybridization of the alkyne carbon, likely around 1.43 Å.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| C≡C Bond Length | ~1.20 Å | Standard for internal alkynes |

| C(aryl)-C(alkyne) Bond Length | ~1.43 Å | Typical for aryl-alkyne bonds |

| Dihedral Angle (Phenyl/Ethyne) | ~90° | Steric hindrance, data from analogous structures nih.gov |

The crystal packing of this compound is governed by a network of weak intermolecular forces. Due to the significant twist of the phenyl rings, conventional face-to-face π-π stacking is generally suppressed. iucr.org However, offset or slipped π-π stacking interactions can occur, where the centroids of aromatic rings in adjacent molecules are displaced. nih.gov In some related iron isocyanide complexes, offset parallel π-π interactions have been observed with centroid-centroid distances around 3.6 Å. nih.gov

A more prominent interaction in crystals of molecules bearing 2,6-dimethylphenyl groups is the C-H···π hydrogen bond. iucr.org These interactions involve a hydrogen atom from a methyl group (the C-H donor) and the electron-rich π-system of an adjacent phenyl ring (the π acceptor). In various metal-organic complexes containing dimethylphenyl ligands, these C-H···π interactions are crucial in guiding the crystal packing arrangement. iucr.orgscirp.org For instance, in a nickel dithiolene complex with 3,5-dimethylphenyl groups, each molecule was found to participate in four C-H→πarene hydrogen bonds as an acceptor and four as a donor. iucr.org The distances for these interactions are typically in the range of 2.8 to 3.4 Å. nih.govresearchgate.net

Table 2: Common Intermolecular Interactions in Crystals with Dimethylphenyl Groups

| Interaction Type | Typical Distance/Geometry | Significance | Reference |

| Offset π-π Stacking | Centroid-centroid distance ~3.6 Å | Can link molecules in pairs or stacks. | nih.gov |

| C-H···π Hydrogen Bonding | C(H)···π(centroid) distance ~2.8-3.4 Å | Often dictates the 3D packing arrangement. | iucr.orgnih.govresearchgate.net |

| Van der Waals Forces | Non-directional | Contribute to overall crystal stability. | nih.goviucr.org |

Advanced Spectroscopic Probes for Solution-Phase Conformation and Dynamic Processes

While X-ray crystallography reveals the static structure in a crystal, spectroscopic methods are essential for understanding the molecule's behavior in solution, where it is often more dynamic.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational changes that occur on the NMR timescale, such as the rotation of the 2,6-dimethylphenyl rings around the C(aryl)-C(alkyne) bond. acs.org Due to the steric hindrance of the ortho-methyl groups, this rotation is expected to be restricted, leading to a significant energy barrier.

At low temperatures, the rotation is slow, and separate signals may be observed in the ¹H or ¹³C NMR spectra for the chemically non-equivalent methyl groups or aromatic protons. acs.org As the temperature is increased, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. acs.orgemich.edu

By analyzing the changes in the NMR lineshape over a range of temperatures (a technique known as variable-temperature NMR), it is possible to determine the kinetic parameters for the rotational process, including the activation energy (ΔG‡). emich.eduresearchgate.net For similar sterically hindered systems, such as those with dimesityl groups, these rotational barriers are often in the range of 15-23 kcal/mol. acs.org

Vibrational spectroscopy, particularly Raman spectroscopy, provides detailed information about the bonding within a molecule. The C≡C stretching vibration in alkynes is a characteristic and strong band in the Raman spectrum, typically appearing in the region of 2100-2260 cm⁻¹. For symmetrically substituted alkynes like this compound, this vibration is often very intense in the Raman spectrum.

The precise frequency of the C≡C stretch can be sensitive to the electronic environment. Conjugation with the aryl rings can lower the frequency compared to a simple alkyl-substituted alkyne. Further information can be obtained using resonance Raman (RR) spectroscopy. nih.govacs.orgresearchgate.net By exciting the molecule with a laser wavelength that corresponds to an electronic absorption band, specific vibrations coupled to that electronic transition can be selectively enhanced. This technique can be used to probe the nature of the excited states and the extent of electronic communication between the phenyl rings and the ethyne linker. nih.gov

Theoretical and Computational Studies of Electronic Structure, Reactivity, and Conformation

Quantum Chemical Investigations of Ground State Electronic Properties (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the ground state electronic properties of Bis(2,6-dimethylphenyl)ethyne. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's structure and electron distribution.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the optimized geometry and electronic structure of this compound. rsc.org The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. In this molecule, the HOMO is expected to be a π-orbital associated with the ethyne (B1235809) linker and the phenyl rings, while the LUMO is likely a corresponding π*-antibonding orbital.

The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability. The presence of the electron-donating methyl groups on the phenyl rings is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap.

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial atomic charges on each atom, highlighting the electron-rich and electron-deficient regions of the molecule. The ethyne carbon atoms and the substituted phenyl carbons are key areas of interest for understanding the molecule's reactivity.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | π-antibonding orbital |

| LUMO | -1.0 | π-antibonding orbital localized on the central triple bond and aromatic rings |

| HOMO | -6.0 | π-bonding orbital with significant contribution from the acetylene (B1199291) and phenyl groups |

| HOMO-1 | -6.5 | π-bonding orbital |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic acetylene compounds.

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The characteristic C≡C triple bond stretch is a key vibrational mode that can be accurately predicted.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental NMR spectra. rsc.org This correlation helps in the assignment of experimental peaks and confirms the calculated molecular structure. The calculated electronic transitions can also be compared with UV-Visible absorption spectra.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| C≡C Stretch (cm⁻¹) | 2205 | ~2200 |

| ¹H NMR (aromatic, ppm) | 7.1-7.3 | 7.0-7.2 |

| ¹³C NMR (alkyne, ppm) | 90.5 | ~90 |

Note: The values in this table are illustrative examples of the type of data generated and compared in such studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Photophysical Processes.lookchem.comiucr.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited states of molecules. rsc.orgmdpi.com It provides information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.govgrafiati.comchemrxiv.org For this compound, TD-DFT calculations can elucidate its photophysical properties, such as absorption and emission behavior.

By analyzing the molecular orbitals involved in the electronic transitions, the character of the excited states (e.g., π-π, n-π) can be determined. This is crucial for understanding the molecule's fluorescence or phosphorescence properties. The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which can be directly compared with experimental UV-Vis spectra.

Mechanistic Insights from Computational Reaction Pathway Analysis and Transition State Elucidation.nih.gov

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For example, the mechanism of addition reactions to the ethyne triple bond could be investigated. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. Transition state theory can then be used to calculate reaction rates. These computational studies provide a detailed, atomistic view of the reaction dynamics that is often difficult to obtain through experiments alone. mdpi.com

Molecular Dynamics and Conformational Sampling Simulations for Thermally-Driven Processes

Molecular dynamics (MD) simulations can be used to study the dynamic behavior and conformational flexibility of this compound at finite temperatures. ua.ac.be By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory of the system over time.

A key aspect to investigate for this molecule would be the rotation of the 2,6-dimethylphenyl groups around the single bonds connecting them to the ethyne linker. MD simulations can reveal the energy barriers for this rotation and the preferred conformations of the molecule at different temperatures. This information is important for understanding how the molecule's shape and steric hindrance can influence its reactivity and interactions with other molecules. Conformational sampling techniques can be used to explore the accessible conformational space and identify low-energy structures.

Reactivity Profiles and Mechanistic Pathways of Bis 2,6 Dimethylphenyl Ethyne

Reactions Involving the Central Ethyne (B1235809) Unit

The electron-rich nature of the alkyne functionality makes it susceptible to a variety of addition and cyclization reactions. However, the bulky xylyl substituents play a crucial role in modulating its reactivity, often requiring more forcing reaction conditions or specialized catalysts to overcome the steric barrier.

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne is a powerful method for the synthesis of vinylsilanes. In the case of sterically hindered alkynes like bis(2,6-dimethylphenyl)ethyne, achieving high efficiency and selectivity can be challenging. Ruthenium-based catalysts, for instance, have been shown to be effective for the trans-hydrosilylation of internal alkynes. nih.gov However, increased steric bulk around the alkyne can lead to lower conversion rates. nih.gov For highly hindered substrates, intramolecular hydrosilylation strategies have proven more successful, though this is not directly applicable to this compound. nih.gov The regioselectivity in the hydrosilylation of unsymmetrical diarylalkynes can be controlled by the choice of catalyst and additives, with different cobalt systems, for example, leading to either cis-α or cis-β addition products. chinesechemsoc.org Given the symmetrical nature of this compound, regioselectivity is not a factor, but achieving a stereoselective cis or trans addition remains a key consideration. The steric hindrance of the xylyl groups would likely favor a trans-addition process to minimize steric repulsion in the transition state.

Hydroamination: The addition of an N-H bond across the alkyne offers a direct route to enamines and imines. Copper-catalyzed hydroamination has been successfully applied to aryl-substituted internal alkynes, yielding (E)-enamines with high stereoselectivity. nih.gov Notably, these conditions have been shown to be effective for sterically hindered amines. nih.gov The direct hydroamination of this compound would be expected to proceed, albeit potentially at a slower rate than less hindered alkynes, to yield the corresponding (E)-enamine. The regioselectivity of hydroamination can be influenced by the steric and electronic properties of both the alkyne and the amine, as well as the catalyst system employed. acs.org For symmetrical alkynes like the title compound, the primary challenge lies in overcoming the steric hindrance to facilitate the C-N bond formation.

Cycloaddition: The carbon-carbon triple bond of this compound can participate in cycloaddition reactions with various partners. For instance, [2+2+2] cycloadditions, often catalyzed by transition metals like manganese, can provide a route to substituted benzene (B151609) derivatives. acs.orgnih.gov The steric bulk of the 2,6-dimethylphenyl groups would significantly influence the feasibility and efficiency of such reactions, potentially requiring catalysts with specific ligand environments to accommodate the bulky substituents. The reaction of diarylalkynes with other unsaturated molecules, such as in the Pauson-Khand reaction, can be influenced by the steric properties of the aryl groups, which can lead to thermodynamic destabilization of intermediates. ru.nl

Cycloaromatization: Transition metal-catalyzed cycloaromatization of diarylalkynes represents a versatile strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). bohrium.combohrium.com Palladium-catalyzed processes, for example, can proceed through a 6-endo-dig carbocyclization pathway. bohrium.com The application of such methods to this compound could potentially lead to the formation of substituted phenanthrene (B1679779) or other polycyclic systems, although the steric hindrance of the xylyl groups might necessitate harsh reaction conditions or highly active catalysts. The synthesis of symmetrical diarylalkynes has been achieved through palladium-catalyzed decarboxylative coupling, highlighting the utility of palladium in activating alkyne systems. acs.org

Transformations at the Sterically Hindered Aryl Moieties

The 2,6-dimethylphenyl groups, while acting as significant steric shields for the alkyne, are themselves amenable to certain transformations, provided that reagents can access the aromatic rings. The reactivity of these groups is often explored within the context of organometallic complexes where the xylyl moiety is part of a ligand. For instance, the insertion of isocyanides into metal-alkyl bonds is influenced by the steric bulk of the isocyanide's aryl group, with 2,6-dimethylphenyl isocyanide showing slower insertion rates compared to less hindered analogues. acs.org While not a direct reaction on this compound, this demonstrates that the xylyl group's steric profile can modulate reactivity at adjacent functional groups. Direct electrophilic substitution on the xylyl rings of this compound would be challenging due to steric hindrance at the ortho positions, but reactions at the less hindered para position might be feasible under appropriate conditions.

Kinetic and Thermodynamic Studies of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Methods

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the literature. However, the principles of kinetic and thermodynamic control are highly relevant to understanding its reactivity. wikipedia.orgfiveable.me For many reactions, there exists a competition between the kinetically favored product, which is formed faster due to a lower activation energy, and the thermodynamically favored product, which is more stable. wikipedia.org

In the context of addition reactions to the alkyne, the stereochemical outcome (e.g., cis vs. trans addition) can be under either kinetic or thermodynamic control. For example, in the Diels-Alder reaction, the endo product is often the kinetic product, while the exo product is the thermodynamic one. wikipedia.org For reactions involving this compound, the significant steric strain in potential products and transition states would play a major role in determining the energy landscape of the reaction.

Isotopic labeling studies would be invaluable in elucidating reaction mechanisms. For instance, using deuterium-labeled reagents in hydrosilylation or hydroamination could help to confirm the stereochemistry of the addition and provide insights into the mechanism of C-H, Si-H, or N-H bond activation and formation. Spectroscopic methods, such as in-situ NMR or IR spectroscopy, could be employed to monitor reaction progress, identify intermediates, and determine reaction rates, thereby providing crucial data for kinetic modeling. mdpi.com The activation energy and other thermodynamic parameters can be derived from such kinetic studies, offering a quantitative understanding of the factors governing the reactivity of this sterically encumbered alkyne. mdpi.com

Coordination Chemistry and Ligand Design Principles Involving the Bis 2,6 Dimethylphenyl Ethyne Moiety

Synthesis and Characterization of Transition Metal and Main Group Complexes Incorporating Ethyne (B1235809) Ligands or Analogues

The synthesis of metal complexes featuring the bis(2,6-dimethylphenyl)ethyne ligand is a foundational aspect of exploring its coordination chemistry. While detailed synthetic procedures for a wide range of transition metal and main group complexes of this specific ligand are not extensively documented in publicly available literature, general methodologies for the formation of metal-alkyne complexes can be extrapolated. Typically, these syntheses involve the reaction of a suitable metal precursor, often a halide or a complex with labile ligands, with this compound in an appropriate solvent.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the presence of the ligand and elucidating the symmetry of the complex in solution. Infrared (IR) spectroscopy provides valuable information on the C≡C stretching frequency, which is sensitive to the coordination of the alkyne to the metal center. For crystalline products, single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry, including bond lengths and angles, which are critical for understanding the steric and electronic effects at play.

Influence of Steric Hindrance from 2,6-Dimethylphenyl Groups on Coordination Geometry and Stability

The bulky xylyl groups can enforce unusual coordination numbers and geometries on the metal center by preventing the close approach of other ligands or solvent molecules. This can lead to the formation of complexes with lower coordination numbers than would be observed with less hindered alkynes. For instance, in a square planar or octahedral complex, the xylyl groups can effectively shield the axial positions, hindering the coordination of additional ligands.

This steric crowding also has a profound impact on the stability of the complexes. While strong metal-ligand bonds are generally favorable, excessive steric repulsion between the this compound ligand and other ligands in the coordination sphere can destabilize the complex. Conversely, the bulky groups can also provide a "protective" steric shield around the metal center, preventing decomposition pathways that require the approach of external reagents. This can enhance the kinetic stability of the complex.

Table 1: Hypothetical Structural Data for a Pt(0) Complex of this compound

| Parameter | Value | Significance |

| Pt-C (alkyne) bond length | ~2.1 Å | Indicates a strong π-backbonding interaction. |

| C≡C bond length | ~1.28 Å | Elongated compared to the free alkyne (~1.20 Å), confirming coordination and back-donation. |

| C-C≡C bond angle | ~165° | Deviation from linearity (180°) is characteristic of alkyne coordination in a metallacyclopropene model. |

| Dihedral angle (Phenyl/Alkyne) | > 45° | Significant twisting of the phenyl rings to alleviate steric strain. |

Electronic Effects of Ethyne Coordination on Metal Centers and Reactivity

The coordination of the ethyne moiety to a metal center involves a combination of σ-donation from the alkyne's π-orbitals to the metal's d-orbitals and π-backdonation from the metal's d-orbitals to the alkyne's π*-orbitals. This dual bonding mechanism significantly alters the electronic properties of both the metal and the alkyne.

The electron-donating or -withdrawing nature of the 2,6-dimethylphenyl groups can modulate the electronic properties of the ethyne ligand. The methyl groups are weakly electron-donating, which can increase the electron density on the alkyne and enhance its σ-donating ability.

Upon coordination, the C≡C bond is activated, becoming more susceptible to nucleophilic attack. The degree of this activation is influenced by the extent of π-backdonation from the metal. A more electron-rich metal center will engage in stronger back-donation, leading to a greater elongation of the C≡C bond and a higher degree of metallacyclopropene character. This, in turn, influences the reactivity of the coordinated alkyne, for example, in catalytic cycloaddition or polymerization reactions.

Spectroscopic techniques are instrumental in probing these electronic effects. A significant shift in the C≡C stretching frequency in the IR spectrum to lower wavenumbers upon coordination is a hallmark of π-backdonation. Furthermore, changes in the chemical shifts of the acetylenic carbons in the ¹³C NMR spectrum can provide quantitative insights into the changes in electron density.

Rational Design of Ligand Frameworks Incorporating this compound for Enhanced Catalytic Performance

The unique steric and electronic properties of this compound make it an intriguing component in the rational design of ligands for catalysis. The steric bulk can be leveraged to create specific active sites that control the selectivity of a catalytic reaction.

For instance, in reactions where the transition state is sterically demanding, the bulky xylyl groups can be used to favor a particular reaction pathway or to control the stereochemistry of the product. By creating a well-defined pocket around the metal center, the ligand can influence substrate binding and orientation, leading to enhanced regioselectivity or enantioselectivity.

The electronic properties of the coordinated ethyne can also be tuned to optimize catalytic activity. By modifying the substituents on the phenyl rings, the electron density at the metal center can be modulated, which can have a direct impact on the rates of key catalytic steps such as oxidative addition or reductive elimination.

While specific examples of catalysts incorporating the this compound moiety are not prevalent in the literature, the principles of ligand design suggest its potential in areas such as:

Polymerization: The steric bulk could influence the microstructure of polymers formed from alkyne or olefin polymerization.

Cross-coupling reactions: The ligand could be used to promote challenging cross-coupling reactions involving sterically hindered substrates.

Cycloaddition reactions: The electronic activation of the alkyne upon coordination could be harnessed in catalytic [2+2+2] or other cycloaddition reactions.

Applications in Metallosupramolecular Architectures and Self-Assembled Systems

The rigid, linear nature of the ethyne linker in this compound, combined with its potential for coordination to metal centers, makes it a candidate for the construction of metallosupramolecular architectures. In self-assembled systems, ligands with defined geometries are used as building blocks to create complex, ordered structures such as molecular polygons, polyhedra, and coordination polymers.

The this compound moiety could function as a linear ditopic ligand if the phenyl rings were functionalized with additional coordinating groups. The steric bulk of the xylyl groups would play a crucial role in directing the self-assembly process, potentially leading to the formation of discrete, soluble architectures rather than insoluble coordination polymers. The steric hindrance could prevent the close packing of the supramolecular assemblies, leading to materials with interesting host-guest properties.

Coordination-driven self-assembly relies on the predictable coordination geometries of metal ions. By combining this compound-based ligands with metal ions that have specific coordination preferences (e.g., square planar Pd(II) or Pt(II), or octahedral Fe(II) or Ru(II)), it is theoretically possible to construct a variety of well-defined supramolecular structures. However, experimental realization of such systems with this specific ligand remains a promising area for future research.

Catalytic Performance and Mechanistic Catalysis Studies

Applications in Olefin Polymerization and Oligomerization as a Ligand Component or Modifier

The rational design of catalysts for polyolefin synthesis hinges on balancing electronic effects with steric demands to achieve optimal performance. The incorporation of bulky groups like 2,6-dimethylphenyl is a key strategy to enhance catalyst stability and control polymer architecture. sioc-journal.cn

Activity and Durability: The primary role of the bulky 2,6-dimethylphenyl groups is to create a sterically crowded environment around the metal center. This steric shielding protects the active site from deactivation pathways, such as bimolecular decomposition, leading to increased catalyst lifetime and durability, especially at elevated temperatures required in industrial processes. This stability allows the catalyst to maintain high activity for longer periods.

Selectivity and Polymer Properties: Steric hindrance directly influences the selectivity of the polymerization process. By controlling the space available for monomer coordination and insertion, these bulky ligands can influence the molecular weight of the polymer. sioc-journal.cnpcbiochemres.com Generally, increased steric bulk hinders chain transfer reactions more than chain propagation, resulting in the formation of higher molecular weight polymers. sioc-journal.cn Furthermore, in catalysts capable of "chain-walking," the steric properties of the ligand can modulate the degree of branching in polyethylene (B3416737), allowing for the synthesis of materials ranging from linear high-density polyethylene (HDPE) to highly branched linear low-density polyethylene (LLDPE).

| Chelate Ring Size and Geometry | Defines the "bite angle" of the ligand | Affects monomer coordination, insertion barriers, and catalyst stability. |

The active site in olefin polymerization is the metal-alkyl species where the growing polymer chain is attached. The geometry and accessibility of this site, which are dictated by the ancillary ligand, govern the fundamental steps of chain propagation and termination.

The 2,6-dimethylphenyl groups play a crucial role in shaping the active site. Their steric bulk restricts the pathways for monomer approach and influences the energetics of the transition states for both chain propagation (monomer insertion) and chain termination (e.g., β-hydride elimination).

Chain Termination: The primary chain termination pathway for many late transition metal catalysts is β-hydride elimination. This process involves the transfer of a hydrogen atom from the β-carbon of the growing polymer chain to the metal center, releasing the polymer as a vinyl-terminated chain. The steric crowding imposed by the 2,6-dimethylphenyl groups can destabilize the transition state required for β-hydride elimination, thereby suppressing this termination pathway. researchgate.net This suppression of chain transfer relative to propagation is a key factor in producing high molecular weight polyolefins. sioc-journal.cn In Ziegler-Natta catalysis, different active sites on a heterogeneous catalyst can exhibit varying reactivity towards chain transfer agents, leading to polymers with broad molecular weight distributions. nih.govmdpi.com

Table 2: Effect of Steric Hindrance on Polymer Properties (Illustrative Examples)

| Catalyst/Ligand Substituent | Resulting Polymer Molecular Weight (Mw) | Branching Density (branches/1000 C) |

|---|---|---|

| Less Hindered (e.g., H, Me) | Lower | Varies with catalyst type |

| Moderately Hindered (e.g., 2,6-Me₂) | Higher | Can be controlled by ligand design |

Note: This table represents general trends observed in late transition metal catalysis; specific values depend heavily on the metal, ligand backbone, and polymerization conditions.

Participation in Other Organometallic-Catalyzed Organic Transformations (e.g., Cross-Coupling Reactions, Alkene Metathesis)

The design principles of using sterically demanding ligands extend beyond polymerization to other critical organometallic transformations.

Alkene Metathesis: While not a direct component of classic Grubbs or Schrock metathesis catalysts, the principles of steric shielding are central to their design. wikipedia.org The N-heterocyclic carbene (NHC) ligands in second and third-generation Grubbs catalysts feature bulky N-aryl substituents (e.g., 2,4,6-trimethylphenyl or 2,6-diisopropylphenyl) that are analogous to the 2,6-dimethylphenyl group. This bulk is crucial for both stabilizing the reactive ruthenium carbene species and promoting the dissociation of a ligand to open a coordination site for the incoming olefin, a key step in the catalytic cycle. harvard.edu The ethyne (B1235809) unit itself could participate as a substrate in enyne metathesis reactions, which combine an alkene and an alkyne to form a 1,3-diene. organic-chemistry.org

Strategies for Heterogenization of Catalytic Systems Incorporating this Moiety

Transforming a homogeneous catalyst into a heterogeneous one—by immobilizing it on a solid support—offers significant advantages in terms of catalyst separation, recycling, and suitability for continuous flow processes. However, this can alter the structure and reactivity of the active sites. scispace.comresearchgate.net

For a catalytic system incorporating the bis(2,6-dimethylphenyl)ethyne moiety, several heterogenization strategies can be envisioned:

Covalent Attachment via Ligand Modification: The most common strategy involves modifying the ligand with a functional group that can form a covalent bond with a support material like silica (B1680970), alumina, or a polymer resin. scispace.com For instance, one of the phenyl rings could be functionalized with a trialkoxysilane group, which can then be grafted onto the surface of silica via condensation with surface silanol (B1196071) groups.

Adsorption and Ion-Pairing: The catalyst complex can be physically adsorbed onto a support material. For cationic active species, immobilization can be achieved through ion-pairing with anionic sites on the support surface.

Encapsulation: The entire catalyst complex can be encapsulated within the porous structure of materials like metal-organic frameworks (MOFs) or zeolites. This physically confines the catalyst, preventing leaching while allowing reactants and products to diffuse.

The primary challenge in heterogenization is to maintain the well-defined nature of the active site. The interaction with the support surface can sometimes lead to the formation of multiple, less-defined active sites, which can result in broader product distributions compared to the homogeneous counterpart. bohrium.com Careful design of the linker and the support material is crucial to preserving the catalytic performance of the original complex.

Supramolecular Chemistry and Directed Self Assembly

Exploitation of Non-Covalent Interactions for Ordered Molecular Architectures

The rational design of molecular crystals and other ordered assemblies relies on the predictable control of intermolecular forces. In Bis(2,6-dimethylphenyl)ethyne, the interplay between attractive π-system interactions and repulsive steric hindrance dictates its potential for forming structured molecular architectures.

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Aromatic π-π stacking is a key interaction in this field, where the face-to-face overlap of π-orbitals of aromatic rings contributes to the stabilization of the crystal lattice.

The phenyl rings of this compound provide the necessary π-surfaces for such interactions. However, the presence of methyl groups at the ortho-positions (positions 2 and 6) of the phenyl rings introduces significant steric hindrance. This steric bulk prevents the close, parallel, face-to-face π-stacking that is observed in planar aromatic molecules like unsubstituted diphenylacetylene. researchgate.net This phenomenon can be described as "frustrated π-stacking," where the attractive π-π forces are counteracted by steric repulsion. nih.gov

Consequently, instead of ideal columnar stacks, the crystal packing of this compound is expected to be dominated by alternative arrangements that accommodate the steric constraints. These may include:

Offset π-stacking: Where the phenyl rings are stacked in a parallel, but slipped, arrangement to reduce the clash between the methyl groups.

T-shaped (edge-to-face) interactions: Where the electropositive edge (C-H bonds) of one phenyl ring interacts with the electronegative face (π-cloud) of an adjacent molecule.

C-H···π interactions: Where the methyl C-H groups or the remaining aromatic C-H groups act as weak hydrogen bond donors to the π-system of a neighboring ring.

The balance of these weaker, more dispersed forces dictates the final crystal structure, making the prediction of its solid-state assembly more complex than for less sterically hindered analogues.

This compound lacks conventional hydrogen bond donors and acceptors, such as -OH or -NH groups. Therefore, it is incapable of forming strong, classical hydrogen bonding networks. quora.comreddit.com However, weaker C-H···X hydrogen bonds are a possibility. The carbon atoms of the central ethyne (B1235809) unit are sp-hybridized, which gives the attached hydrogen atoms a degree of acidity. chemguide.co.uklibretexts.org These acetylenic protons can act as very weak hydrogen bond donors to suitable acceptors in a co-crystal or to the π-electron clouds of adjacent aromatic rings (C-H···π interactions). A matrix isolation study has shown that acetylene (B1199291) can indeed form a C-H···O hydrogen bond with water. stackexchange.com

In the context of host-guest chemistry, a host molecule typically possesses a cavity or binding site to encapsulate a guest molecule. nih.govfrontiersin.org The rigid, linear structure of this compound does not provide a pre-organized cavity, making it an unlikely candidate to function as a host for most guest molecules. While its aromatic surfaces could engage in π-stacking with electron-deficient guests, the steric hindrance from the methyl groups would likely limit the strength and specificity of such interactions.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Description | Geometric Features | Expected Strength |

|---|---|---|---|

| π-π Stacking (Frustrated) | Interaction between the electron clouds of the two phenyl rings. Steric hindrance prevents ideal face-to-face overlap. | Offset or slipped parallel arrangement; Inter-planar distances > 3.5 Å. | Weak |

| T-shaped (Edge-to-Face) | Interaction of C-H bonds at the edge of one phenyl ring with the π-face of another. | Approximately 90° angle between aromatic planes. | Weak to Moderate |

| C-H···π Interaction | Weak hydrogen bond between a C-H bond (from methyl or aryl groups) and the π-electron cloud of a phenyl ring. | H atom pointing towards the center of an aromatic ring. | Weak |

| van der Waals Forces | General non-specific attractive/repulsive forces between molecules. | Dependent on surface contact area and distance. | Weak but cumulative |

Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating Ethyne Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from molecular building blocks. tcichemicals.comyoutube.com MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from organic building blocks joined by strong covalent bonds. rsc.orgresearchgate.net

The rigid, linear geometry of diarylethyne derivatives makes them excellent candidates for use as "linkers" or "struts" in the construction of these frameworks. alfa-chemistry.comcd-bioparticles.netgoogle.com this compound, if functionalized with appropriate connecting groups (e.g., carboxylic acids, boronic acids, or amines), could serve as a rigid linear linker for the synthesis of 2D or 3D frameworks.

The incorporation of the bulky 2,6-dimethylphenyl groups would be a key design feature, influencing the properties of the resulting framework in several ways:

Pore Environment: The methyl groups would project into the pores of the framework, creating a hydrophobic and sterically defined microenvironment. This could be exploited for selective adsorption or separation of guest molecules based on their size and chemical nature.

Interpenetration: The steric bulk could prevent the common phenomenon of framework interpenetration, where multiple independent frameworks grow through one another. This could help maintain an open and accessible porous structure.

Design of Molecular Switches and Machines Utilizing Reversible Conformational Changes

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus such as light, heat, or a chemical signal. mdpi.comresearchgate.net The diphenylacetylene scaffold has been explored as a platform for such switches, where the primary conformational change is the rotation of the two phenyl rings around the C(aryl)–C(alkyne) single bonds. nih.govfigshare.comsoton.ac.uk

In this compound, this rotation is severely hindered. The ortho-methyl groups on one ring would clash sterically with the π-system of the ethyne bridge and with the other phenyl ring during rotation. This creates a very high energy barrier to rotation, effectively locking the phenyl rings into a specific, likely twisted, conformation. nih.govcomporgchem.com While the exact rotational barrier has not been reported, studies on similarly crowded biaryl systems show that such ortho-substitutions dramatically restrict free rotation. benthamdirect.comresearchgate.netacs.org

Due to this high rotational barrier, this compound is better described as a rigid, conformationally locked spacer rather than a dynamic molecular switch. Its structure is not amenable to the low-energy conformational changes required for the operation of most molecular machines. Instead, its rigidity is an asset when used as a stable, non-flexible component in more complex supramolecular systems.

Advanced Applications in Functional Materials Science

Integration into Conjugated Polymer Systems for Optoelectronic Devices and Organic Electronics

Bis(2,6-dimethylphenyl)ethyne serves as a valuable monomer for the synthesis of conjugated polymers due to its linear, rigid structure which can facilitate π-orbital overlap along the polymer backbone. The presence of the 2,6-dimethylphenyl substituents enhances the solubility and processability of the resulting polymers, a crucial factor for their application in electronic devices.

The integration of this compound into polymer chains can significantly influence the optoelectronic properties of the material. The ethyne (B1235809) unit contributes to the delocalization of π-electrons, which is essential for charge transport. Polymers incorporating this moiety are being explored for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bulky dimethylphenyl groups can also prevent excessive chain packing, which can be beneficial for achieving high solid-state luminescence efficiency.

While extensive research has been conducted on various poly(phenylene ethynylene) (PPE) systems, specific data on polymers solely composed of this compound repeating units is emerging. However, the properties of analogous PPEs suggest that polymers derived from this compound would exhibit strong absorption in the UV-visible region and possess tunable band gaps, making them suitable for various optoelectronic applications.

Table 1: Potential Optoelectronic Properties of Polymers based on this compound

| Property | Anticipated Characteristic | Rationale |

| Solubility | High | The bulky 2,6-dimethylphenyl groups disrupt close chain packing, enhancing solubility in common organic solvents. |

| Band Gap | Tunable | The electronic properties can be modified by copolymerization with other aromatic or heteroaromatic units. |

| Charge Carrier Mobility | Moderate to High | The rigid ethyne linker and potential for ordered chain packing can facilitate efficient charge transport. |

| Luminescence | Potentially High in Solid State | The steric hindrance from the dimethylphenyl groups can reduce aggregation-caused quenching of fluorescence. |

Development of Luminescent and Chromophoric Materials with Tunable Emission Properties

The rigid and planarizable structure of this compound makes it an excellent scaffold for the design of luminescent and chromophoric materials. The photophysical properties of molecules containing this unit can be readily tuned by chemical modification.

Derivatives of this compound are being investigated for their potential as fluorescent probes and emitting materials in OLEDs. The emission color and quantum yield can be controlled by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. This allows for the systematic tuning of the emission wavelength across the visible spectrum.

Furthermore, the ethynyl (B1212043) linkage can participate in the formation of metal-organic complexes. Coordination of this compound to metal centers, such as platinum(II) or copper(I), can lead to the formation of phosphorescent materials. nih.govrsc.org These materials are of particular interest for OLED applications as they can harvest both singlet and triplet excitons, leading to higher internal quantum efficiencies. While direct studies on this compound complexes are limited, related platinum(II) bis(alkynyl) complexes have shown tunable emission from blue to red with high quantum yields. nih.gov

Table 2: Strategies for Tuning Emission Properties of this compound Derivatives

| Modification Strategy | Effect on Emission Properties | Example Application |

| Substitution on Phenyl Rings | Shifts emission wavelength (red or blue shift depending on the substituent) | Color-tuned emitters for OLEDs |

| Extension of Conjugation | Red-shifts emission and absorption | Near-infrared emitters and absorbers |

| Metal Complexation | Can induce phosphorescence, leading to longer emission lifetimes and higher efficiencies | High-efficiency OLEDs |

| Aggregation Control | Can lead to aggregation-induced emission (AIE) | Solid-state lighting and sensors |

Applications in Molecular Electronics, Sensors, and Nanotechnology

The rigid, rod-like structure of this compound makes it a candidate for use as a "molecular wire" in the field of molecular electronics. Its conjugated system can facilitate the transport of electrons between two points, a fundamental requirement for the construction of nanoscale electronic components. The insulating methyl groups on the phenyl rings could also help to electronically isolate the conductive core, minimizing leakage currents in molecular-scale circuits.

In the realm of sensors, the electronic and photophysical properties of this compound derivatives can be designed to be sensitive to the presence of specific analytes. For instance, the fluorescence of a polymer or molecule containing this unit could be quenched or enhanced upon binding to a target molecule or ion. This principle can be applied to the development of chemical sensors for environmental monitoring or biological sensing. For example, similar poly(para-phenylene ethynylene)s have been shown to exhibit fluorescence quenching in the presence of heavy metal ions.

In nanotechnology, the self-assembly properties of this compound-based molecules can be exploited to create well-defined nanostructures, such as nanowires and nanotubes. These nanostructures could find applications in areas such as nanoelectronics, photonics, and catalysis.

Exploration in Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials are materials that can change their properties in response to an external stimulus, such as light, heat, pH, or the presence of a chemical species. nih.govmdpi.commdpi.comnih.govresearchgate.net The incorporation of this compound into polymer architectures can lead to the development of such responsive systems.

For example, polymers containing this unit could be designed to undergo a change in their conformation or aggregation state in response to a stimulus, leading to a change in their optical or electronic properties. This could be utilized in applications such as smart coatings that change color to indicate a change in temperature or pH, or in drug delivery systems where the release of a therapeutic agent is triggered by a specific biological signal. mdpi.comnih.gov

While the exploration of this compound in stimuli-responsive systems is still in its early stages, the versatility of its chemical structure and the principles learned from other responsive polymer systems suggest a promising future for this compound in the development of advanced smart materials. nih.govmdpi.com

Derivatization and Structure Activity Relationship Studies

Synthesis of Functionalized Bis(2,6-dimethylphenyl)ethyne Derivatives

The introduction of functional groups onto the this compound framework is primarily achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method. This reaction allows for the direct coupling of terminal alkynes with aryl halides, providing a versatile route to a wide array of derivatives.

Key synthetic strategies include:

Functionalization of the Aryl Rings: By starting with appropriately substituted 2,6-dimethylphenyl halides, a variety of functional groups can be incorporated into the aromatic rings. This can involve the introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Modification of the Ethyne (B1235809) Unit: The triple bond of the ethyne bridge is susceptible to nucleophilic attack, allowing for further functionalization and the creation of more complex molecular architectures.

Common synthetic reactions for derivatization include hydrogenation to form alkenes or alkanes, halogenation to produce dihalides, and oxidation to yield diketones. These reactions provide a toolbox for chemists to tailor the properties of the core structure for specific applications.

Systematic Variation of Aryl Substituents and Ethyne Bridge Modifications for Tunable Properties

The electronic and photophysical properties of this compound derivatives are highly sensitive to modifications of both the aryl substituents and the central ethyne bridge. Systematic studies have revealed clear trends that allow for the rational design of molecules with desired characteristics.

Aryl Substituent Effects:

The nature of the substituents on the 2,6-dimethylphenyl rings plays a crucial role in determining the molecule's electronic landscape.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the aromatic system. This generally leads to a decrease in the energy of the highest occupied molecular orbital (HOMO), which can impact the material's charge-transport properties and its behavior in electronic devices.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic core. This typically lowers the energy of the lowest unoccupied molecular orbital (LUMO), affecting the material's electron affinity and its performance in applications such as organic photovoltaics.

The strategic placement of EDGs and EWGs can create "push-pull" systems within the molecule, leading to interesting photophysical phenomena such as intramolecular charge transfer (ICT), which can enhance nonlinear optical properties.

Interactive Data Table: Effect of Aryl Substituents on Photophysical Properties

| Substituent (Position) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| H | 305 | 320 | 0.45 |

| 4,4'-OCH₃ | 320 | 345 | 0.60 |

| 4,4'-NO₂ | 335 | 380 (broad) | 0.15 |

| 4-OCH₃, 4'-NO₂ | 350 | 450 (broad, solvatochromic) | 0.05 |

Note: The data in this table is illustrative and based on general trends observed in similar diarylalkyne systems. Specific values for this compound derivatives would require dedicated experimental studies.

Ethyne Bridge Modifications:

Investigation of Structure-Property-Performance Relationships in Advanced Materials and Catalytic Systems

The ability to systematically modify the structure of this compound derivatives allows for in-depth investigations into how molecular architecture dictates performance in various applications.

Advanced Materials:

In the realm of organic electronics, the relationship between molecular structure and device performance is paramount. For instance, in organic light-emitting diodes (OLEDs), the HOMO-LUMO gap, which is tunable through aryl substitution, directly influences the emission color. Furthermore, the planarity and intermolecular packing of the molecules, affected by both aryl substituents and the ethyne bridge, are critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs).

Catalytic Systems:

This compound and its derivatives can act as ligands in coordination chemistry, forming complexes with transition metals. The electronic properties of the ligand, modulated by functional groups on the aryl rings, can significantly influence the catalytic activity of the metal center. For example, electron-donating groups on the ligand can increase the electron density at the metal, potentially enhancing its reactivity in oxidative addition steps common in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial for other catalytic transformations.

Interactive Data Table: Structure-Performance Relationship in a Hypothetical Catalytic Reaction

| Ligand Substituent | Metal Center | Reaction Turnover Frequency (TOF, h⁻¹) | Product Selectivity (%) |

| H | Pd(II) | 150 | 95 |

| 4,4'-OCH₃ | Pd(II) | 250 | 92 |

| 4,4'-NO₂ | Pd(II) | 80 | 98 |

| H | Ni(II) | 120 | 85 |

Note: This data is hypothetical and serves to illustrate the general principles of how ligand modification can impact catalytic performance.

The ongoing research into the derivatization of this compound continues to provide valuable insights into the fundamental principles of structure-property relationships. This knowledge is crucial for the rational design of next-generation organic materials and highly efficient catalytic systems.

Future Research Trajectories and Interdisciplinary Opportunities

Development of More Efficient and Sustainable Synthetic Routes to Access Undiscovered Derivatives

Future research will likely focus on developing more efficient and sustainable methods for synthesizing Bis(2,6-dimethylphenyl)ethyne and its derivatives. While established methods exist, the development of one-pot syntheses could significantly improve efficiency and reduce waste. For instance, protocols for the one-pot synthesis of diarylacetylenes from readily available arylaldehydes have been developed and could be adapted for sterically hindered substrates. rsc.org Such methodologies, which may proceed through addition and double elimination processes, offer a more streamlined approach to these molecules. rsc.org

Furthermore, the principles of green chemistry could be more thoroughly integrated into the synthesis of this compound derivatives. This includes the exploration of catalytic systems that minimize the use of stoichiometric reagents and the investigation of alternative, more environmentally benign solvent systems. The synthesis of related bis-strained alkynes has been achieved in a few steps from commercially available reagents, highlighting the potential for developing practical and scalable routes to complex acetylene (B1199291) architectures. acs.org

The development of novel synthetic strategies will also be crucial for accessing a wider range of derivatives with tailored properties. This could involve the late-stage functionalization of the this compound core, allowing for the introduction of various functional groups to modulate its electronic and physical characteristics.

Advanced Mechanistic Studies on Intrinsic Reactivity, Catalytic Pathways, and Photophysical Behavior

A deeper understanding of the fundamental properties of this compound is essential for its rational application. The significant steric hindrance imposed by the 2,6-dimethylphenyl groups is expected to play a critical role in its reactivity and photophysical behavior. Future mechanistic studies should aim to quantify these steric effects on reaction kinetics and pathways. For example, in related sterically hindered diarylethenes, increased steric hindrance has been shown to slow the rate of conformational exchange, which can influence photochemical outcomes. rsc.org Theoretical investigations into the impact of steric bulk on processes like alkyne semihydrogenation have also demonstrated a correlation between steric hindrance and activation energies. nih.gov

The photophysical properties of this compound and its derivatives warrant more detailed investigation. While diarylacetylenes are known for their potential as fluorescent materials, the influence of the sterically demanding substituents on emission quantum yields, excited-state lifetimes, and potential for phenomena like aggregation-induced emission (AIE) remains an open area of research. Mechanistic studies on related systems, such as the diastereoselective ring opening of meso epoxides mediated by a zirconium(IV) imido complex bearing a 2,6-dimethylphenyl group, can provide insights into how this moiety influences reaction mechanisms and selectivity. nih.gov

Interdisciplinary collaborations combining experimental techniques, such as time-resolved spectroscopy, with computational modeling will be invaluable in elucidating the intricate details of the electronic structure and excited-state dynamics of these molecules.

Rational Design of Next-Generation Functional Materials with Enhanced Performance

The unique combination of rigidity, steric bulk, and electronic properties makes this compound an attractive building block for the rational design of novel functional materials. mdpi.com Future research should focus on incorporating this moiety into polymers and supramolecular assemblies to create materials with enhanced performance characteristics. mdpi.comnih.gov

One promising avenue is the development of polymers of intrinsic microporosity (PIMs) for applications in gas separation and storage. The awkward, non-planar structure of this compound could frustrate efficient polymer chain packing, leading to the formation of materials with high free volume and surface area. The synthesis of poly(diarylacetylene)s containing bulky substituents has already been shown to yield membranes with high gas permeability. acs.org

Another area of interest is the development of organic electronic materials. The introduction of this compound units into conjugated polymers could be used to tune the electronic properties and morphology of the resulting materials. This could lead to applications in organic light-emitting diodes (OLEDs), where the steric hindrance could prevent quenching of emission in the solid state. researchgate.net The design of such materials will benefit from a collaborative approach between synthetic chemists, materials scientists, and physicists to optimize their performance in electronic devices. youtube.com

| Potential Material Application | Key Feature of this compound | Desired Material Property |

| Gas Separation Membranes | Steric hindrance leading to inefficient packing | High gas permeability and selectivity |

| Organic Light-Emitting Diodes (OLEDs) | Rigid core and bulky side groups | High photoluminescence quantum yield in the solid state |

| Microporous Organic Polymers | Defined and rigid three-dimensional structure | High surface area for catalysis or storage |

| Liquid Crystals | Anisotropic molecular shape | Novel mesophase behavior |

Exploration of this compound in Emerging Technologies and Novel Applications

The distinctive properties of this compound open up possibilities for its use in a variety of emerging technologies. Its rigid structure and well-defined geometry make it a candidate for applications in molecular electronics, where individual molecules are used as components in electronic circuits. The steric bulk of the 2,6-dimethylphenyl groups could serve to insulate the conductive acetylene core, a desirable feature for creating molecular wires.

Furthermore, derivatives of this compound could be explored as ligands in coordination chemistry and catalysis. The steric hindrance of the ligands can create a unique coordination environment around a metal center, potentially leading to novel catalytic activity and selectivity. For instance, iron complexes with bulky bis(imino)pyridine ligands, which also feature 2,6-dimethylphenyl groups, have shown high activity as catalysts for ethylene oligomerization. acs.org This suggests that metal complexes incorporating this compound-based ligands could exhibit interesting catalytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.